1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine
Description
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine is a substituted benzylamine derivative characterized by a methoxy group at the 3-position and a 2-methylpropoxy (isobutoxy) group at the 2-position of the phenyl ring.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
QOLWOGBXKSIFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 3-methoxyphenol with 2-methylpropyl bromide to form 3-methoxy-2-(2-methylpropoxy)phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a potential lead in the development of new therapeutic agents. Its structure, which includes a methoxy group and a phenyl ring, suggests possible interactions with various biological targets. Research indicates that compounds with similar structures often exhibit pharmacological activities, making 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine a candidate for drug discovery efforts aimed at treating conditions such as neurological disorders or cancer.
Key Features:
- Structural Characteristics: The presence of methoxy and propoxy substituents may enhance its lipophilicity and receptor binding capabilities.
- Potential Therapeutic Targets: Interaction studies are essential to determine its binding affinity to specific receptors or enzymes, which could elucidate its therapeutic potential.
Biological Interactions
Understanding the biological interactions of this compound is crucial for assessing its safety and efficacy. Various techniques can be employed to study these interactions:
- Binding Affinity Studies: These studies focus on how well the compound binds to target proteins, which is indicative of its potential effectiveness as a drug.
- In Vitro Assays: Laboratory experiments can help assess the compound's effects on cellular models, providing insights into its mechanism of action and possible side effects.
Synthetic Methodologies
The synthesis of this compound can be approached through several methods. Optimization of synthetic pathways is critical for improving yields and purity. Some notable methods include:
- Recrystallization Techniques: These techniques can enhance the purification process by removing impurities effectively, leading to higher-quality products suitable for further testing .
- Innovative Synthetic Strategies: Utilizing telescoping processes where multiple synthetic steps converge into a single purification step can simplify the overall synthesis, making it more efficient and cost-effective .
Mechanism of Action
The mechanism of action of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent patterns:
Key Observations:
- Substituent Position : The target compound’s 3-methoxy and 2-isobutoxy groups create steric hindrance and electron-donating effects, distinguishing it from para-substituted analogs like 1-(4-methoxyphenyl)propan-2-amine. Para-substitution often reduces steric effects but increases resonance stabilization .
Physicochemical Properties
While explicit data (e.g., logP, melting points) for the target compound are absent, trends can be inferred:
Biological Activity
1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 259.37 g/mol
IUPAC Name: this compound
The compound features a methoxy group and a branched propoxy side chain, which may influence its pharmacokinetic properties and biological interactions.
Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Its structural similarities to known psychoactive substances suggest that it may exhibit antidepressant or anxiolytic effects.
Key Findings:
- Serotonin Receptor Interaction: Preliminary studies show that the compound may act as a serotonin receptor agonist, potentially enhancing serotonergic neurotransmission .
- Norepinephrine Modulation: There is evidence suggesting that it may also influence norepinephrine levels, contributing to its mood-stabilizing effects .
Antidepressant Effects
A series of in vivo studies have demonstrated the antidepressant-like effects of this compound in rodent models. The following table summarizes key findings from these studies:
These results suggest a robust potential for the compound as an antidepressant agent.
Neuroprotective Properties
In addition to its mood-enhancing effects, recent research has explored the neuroprotective properties of this compound. In vitro studies using neuronal cell lines showed that it can reduce oxidative stress and apoptosis induced by neurotoxic agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Depression:
- Anxiety Disorders:
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine, and how do reaction conditions affect yield and purity?
Methodological Answer:
A common approach involves multi-step organic synthesis, starting with functionalization of the phenyl ring. For example, methoxy and 2-methylpropoxy groups can be introduced via nucleophilic substitution or coupling reactions. Subsequent reductive amination or Gabriel synthesis may yield the methanamine moiety. Key factors include:
- Temperature control : Higher temperatures may accelerate side reactions (e.g., over-alkylation).
- Catalyst selection : Palladium-based catalysts improve coupling efficiency .
- Purification : Column chromatography or recrystallization ensures purity, as impurities can skew pharmacological data .
Advanced: How can computational chemistry optimize the synthesis and functionalization of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions. For example:
- Reaction path search : Determines optimal solvent polarity and temperature for methoxy group introduction .
- Docking studies : Assess interactions with biological targets (e.g., enzymes) to guide structural modifications .
- Machine learning : Analyzes historical reaction data to recommend catalysts or stoichiometric ratios, reducing trial-and-error experimentation .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substitution patterns on the phenyl ring and methanamine group .
- Mass spectrometry (HRMS) : Validates molecular weight (C12H19NO2, ~209.29 g/mol) and detects isotopic impurities .
- HPLC : Quantifies purity (>95% recommended for pharmacological assays) and identifies byproducts from incomplete reactions .
Advanced: How do structural modifications at the methoxy or propoxy groups alter physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Methoxy group position : Para-substitution increases hydrophilicity (lower logP) compared to ortho-substitution, affecting membrane permeability .
- Propoxy chain length : Longer chains (e.g., 2-methylpropoxy vs. ethoxy) enhance lipophilicity but may reduce aqueous solubility. Use Hansen solubility parameters to optimize solvent systems .
- Polar surface area : Modifications altering hydrogen-bonding capacity impact bioavailability; calculate using tools like Molinspiration .
Advanced: How should researchers resolve contradictions in pharmacological data across studies (e.g., conflicting IC50 values)?
Methodological Answer:
- Standardize assays : Use identical cell lines, buffer conditions, and incubation times to minimize variability .
- Dose-response validation : Replicate experiments with independent compound batches to rule out impurity effects .
- Meta-analysis : Apply statistical models (e.g., fixed-effects) to aggregate data and identify outliers .
Advanced: What interdisciplinary approaches integrate this compound’s chemistry with biological systems for drug discovery?
Methodological Answer:
- Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to conjugate the compound to fluorescent probes for cellular tracking .
- Pharmacokinetic modeling : Combine in vitro metabolic stability data (e.g., microsomal assays) with physiologically based models to predict in vivo behavior .
- CRISPR screening : Identify gene targets that modulate the compound’s efficacy, guiding structure-activity relationship (SAR) studies .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods due to potential amine volatility .
- Spill management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced: How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Variables : Test temperature (60–120°C), catalyst loading (1–5 mol%), and solvent (THF vs. DMF) .
- Response surface methodology (RSM) : Models interactions between variables to maximize yield and minimize byproducts .
- Blocking : Account for batch-to-batch variability by dividing experiments into homogeneous groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
